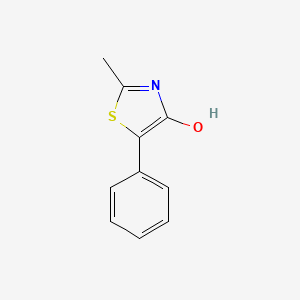

2-Methyl-5-phenyl-1,3-thiazol-4-ol

Beschreibung

Eigenschaften

CAS-Nummer |

55073-97-7 |

|---|---|

Molekularformel |

C10H9NOS |

Molekulargewicht |

191.25 g/mol |

IUPAC-Name |

2-methyl-5-phenyl-1,3-thiazol-4-ol |

InChI |

InChI=1S/C10H9NOS/c1-7-11-10(12)9(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |

InChI-Schlüssel |

CHPWCJPTUQCLMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol and Analogues

Classical and Contemporary Approaches to 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur R. Hantzsch in 1887, remains a widely utilized and versatile method for constructing the thiazole nucleus. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. nih.gov

For the synthesis of 4-hydroxy-1,3-thiazoles, the Hantzsch synthesis is a preferred route, often starting from thioamides and α-halocarbonyl derivatives. wikipedia.org This method generally provides good yields under moderate reaction conditions. wikipedia.org Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its substrate scope. For instance, the reaction can be carried out under acidic conditions, which can influence the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org The use of solid-phase catalysts, such as sodium carbonate, can also facilitate the reaction, sometimes leading to the isolation of the 4-hydroxythiazole intermediate. researchgate.net

Cyclization Reactions Involving Alpha-Haloketones and Thiocarbonyl Compounds

The reaction between α-haloketones and various thiocarbonyl compounds is a fundamental strategy for thiazole synthesis. nih.gov This approach is not limited to thioamides and includes reagents like thiourea (B124793) and its derivatives. ijsrst.com The reaction of α-haloketones with thioureas is a common pathway to 2-aminothiazoles. ijsrst.com The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting α-haloketone and thiocarbonyl compound.

The cyclization of mono-thiocarbohydrazones with α-haloketones has also been explored for the synthesis of substituted 1,3-thiazoles. yu.edu.jo Kinetic studies of the reaction between α-halo ketones and thioamides have shown that the reaction typically follows second-order kinetics. researchgate.net

Multi-component Reaction Strategies for Thiazole Core Assembly

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like thiazoles in a single step from three or more starting materials. nih.govnih.gov This strategy is highly valued for its operational simplicity and atom economy. nih.gov

Several MCR strategies have been developed for the synthesis of thiazole derivatives. iau.irrsc.org One such approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir Another example is the one-pot, three-component condensation of substituted thiourea, aryl glyoxal, and activated C-H acids. acs.org These reactions can often be performed under mild, metal-free conditions, making them environmentally attractive. acs.org The use of catalysts, such as N-methyl imidazole (B134444) or enzymes like trypsin, can further enhance the efficiency of these MCRs. nih.goviau.ir

Green Chemistry Principles in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods, and thiazole synthesis is no exception. researchgate.netnih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and employing renewable resources. researchgate.netnih.gov

Key green approaches in thiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695). nih.govresearchgate.net

Catalysis: Employing catalysts, particularly recyclable and heterogeneous catalysts, to improve reaction efficiency and reduce waste. nih.govcitedrive.com This includes the use of biocatalysts like chitosan-based hydrogels and enzymes. nih.govnih.govmdpi.com

Energy-Efficient Methods: Utilizing microwave irradiation and ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netnih.govbohrium.com

Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding the reactants together, which minimizes waste and simplifies purification. researchgate.netrsc.org

Catalytic Methods for Efficient Thiazole Formation

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. nih.gov In the context of thiazole synthesis, a variety of catalytic systems have been explored.

Table 1: Catalytic Methods for Thiazole Synthesis

| Catalyst Type | Example | Application | Reference |

| Biocatalysts | Chitosan hydrogels, Trypsin | Ultrasound-assisted synthesis, Multi-component reactions | nih.govnih.govmdpi.com |

| Heterogeneous Catalysts | Sulfonated peanut shell residue-derived carbonaceous catalyst, Silica supported tungstosilisic acid | Multi-component synthesis of trisubstituted thiazoles | acs.orgmdpi.com |

| Homogeneous Catalysts | Copper salts, Palladium complexes | C-H bond arylation, Cross-coupling reactions | organic-chemistry.org |

| Acid Catalysts | Trifluoromethanesulfonic acid (TfOH) | Coupling of α-diazoketones with (thio)amides | organic-chemistry.org |

The use of magnetically recoverable nanocatalysts is also an emerging area, offering easy separation and recycling of the catalyst. citedrive.com

Specific Synthetic Pathways to 2-Methyl-5-phenyl-1,3-thiazol-4-ol and Related 4-Hydroxy-1,3-thiazoles

The synthesis of 2,5-substituted 4-hydroxy-1,3-thiazoles can be achieved through several routes. wikipedia.org A common method involves the reaction of an α-halogeno acid with a thioamide. thieme-connect.com For instance, the reaction of an appropriate α-halo acid with thioacetamide (B46855) would be a direct approach to a 2-methyl-4-hydroxythiazole derivative. The phenyl group at the 5-position would be introduced via the corresponding α-halo acid.

Another approach involves the Hantzsch synthesis using an α-haloketone and a thioamide. wikipedia.org To obtain a 4-hydroxythiazole, a starting material with a carboxylate or ester group at the α-position of the ketone can be used, which can then be hydrolyzed.

While a direct synthesis for this compound is not explicitly detailed in the provided search results, the general methods for synthesizing 4-hydroxy-1,3-thiazoles are well-established. wikipedia.orgthieme-connect.comresearchgate.net For example, a series of highly substituted 4-hydroxy-1,3-thiazoles were synthesized from thioamides and α-halogeno esters. researchgate.net The reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives has also been reported to yield 2-amino-4-hydroxythiazoles. ekb.eg

The synthesis of the related compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, has been achieved by the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) with lithium aluminum hydride. chemicalbook.com This suggests that the corresponding 4-hydroxy derivative could potentially be accessed through a similar synthetic intermediate.

Chemical Reactivity and Transformational Pathways of 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in 2-methyl-5-phenyl-1,3-thiazol-4-ol is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The electron-donating character of the hydroxyl group at position 4 and the methyl group at position 2, along with the phenyl group at position 5, modulates the electron density of the ring.

In related thiazole systems, electrophilic substitution reactions are observed to occur at the C-5 position. However, in the case of this compound, this position is already substituted with a phenyl group. Therefore, electrophilic attack on the phenyl ring may be a more likely pathway, with the directing influence of the thiazole moiety.

Nucleophilic substitution reactions are more common at the C-2 position of the thiazole ring, especially if a suitable leaving group is present. The methyl group at the C-2 position of the title compound is not a typical leaving group. However, activation of this position, for instance through metallation, can facilitate substitution reactions. researchgate.net

Oxidative and Reductive Transformations of the Thiazole Core

The thiazole ring can undergo both oxidative and reductive transformations under specific reaction conditions. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under controlled oxidation. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Reductive transformations of the thiazole core are less common but can be achieved using strong reducing agents. These reactions can lead to the saturation of the ring or even ring cleavage. The stability of the aromatic thiazole ring makes such reductions challenging.

Ring-Opening and Rearrangement Reactions Involving Thiazole Derivatives

Derivatization Strategies for Functionalization of this compound

The functional groups present on this compound offer multiple handles for derivatization, allowing for the synthesis of a diverse library of related compounds.

The hydroxyl group at position 4 is a prime site for modification. Standard reactions for alcohols can be employed to introduce a variety of functional groups. These include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Oxidation: Oxidation of the hydroxyl group could potentially lead to a thiazolone derivative, although this may affect the stability of the ring.

These modifications can be used to alter the polarity, solubility, and biological activity of the parent compound.

The methyl group at position 2 and the phenyl group at position 5 can also be chemically modified.

The methyl group at C-2 can be a site for functionalization. For instance, metallation of the methyl group using a strong base like butyllithium (B86547) can generate a nucleophilic species that can react with various electrophiles, such as aldehydes, to form substituted ethanol (B145695) derivatives. researchgate.net

The phenyl group at C-5 can undergo typical electrophilic aromatic substitution reactions. The directing effect of the thiazole ring will influence the position of substitution on the phenyl ring.

Introduction of a halogen atom onto the thiazole ring, for instance at the C-5 position if it were unsubstituted, creates a reactive electrophilic center. Such halogenated thiazoles can readily react with various nucleophiles. researchgate.net In the context of this compound, halogenation of the phenyl ring would create an electrophilic site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic utility of this scaffold. For example, a 4-tosyl-2-phenyl-5-chloro-1,3-thiazole has been shown to react regioselectively with N-, O-, and S-nucleophiles, with the chloride ion acting as the leaving group. researchgate.net

Spectroscopic and Advanced Structural Characterization of 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

In a hypothetical ¹H NMR spectrum of 2-Methyl-5-phenyl-1,3-thiazol-4-ol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule.

Methyl Protons (C2-CH₃): A singlet in the upfield region, likely around δ 2.4-2.7 ppm, is anticipated for the three equivalent protons of the methyl group at the C2 position of the thiazole (B1198619) ring.

Phenyl Protons (C5-C₆H₅): The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the thiazole ring. For a related compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, the phenyl protons appear as a multiplet at δ 7.41 ppm, with two protons showing as a doublet at δ 7.88 ppm. chemicalbook.com

Hydroxyl Proton (C4-OH): The hydroxyl proton would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃ | ~ 2.4 - 2.7 | Singlet | 3H |

| C5-C₆H₅ | ~ 7.2 - 7.8 | Multiplet | 5H |

A ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

Thiazole Ring Carbons: The C2, C4, and C5 carbons of the thiazole ring would have characteristic chemical shifts. The C2 carbon, attached to nitrogen and sulfur, would likely appear downfield. The C4 carbon bearing the hydroxyl group and the C5 carbon attached to the phenyl ring would also have distinct resonances.

Methyl Carbon (C2-CH₃): The methyl carbon would appear in the upfield region of the spectrum.

Phenyl Carbons (C5-C₆H₅): The six carbons of the phenyl ring would show signals in the aromatic region, typically between δ 125 and 140 ppm. The ipso-carbon (the carbon attached to the thiazole ring) would have a different chemical shift compared to the ortho, meta, and para carbons.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | Downfield |

| C4 | Downfield |

| C5 | Downfield |

| C2-CH₃ | Upfield |

| Phenyl C (ipso) | Aromatic Region |

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments of the methyl and phenyl C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the different fragments of the molecule, such as the connection of the phenyl ring to the C5 position and the methyl group to the C2 position of the thiazole ring.

The 1,3-thiazol-4-ol system has the potential to exist in tautomeric equilibrium with its corresponding keto form, 2-methyl-5-phenyl-1,3-thiazolidin-4-one. Dynamic NMR studies could be employed to investigate the presence and kinetics of this tautomerism. By varying the temperature, it might be possible to observe changes in the NMR spectra, such as the broadening or coalescence of signals, which would indicate a dynamic exchange process between the two tautomeric forms. The position of the equilibrium would be influenced by factors such as the solvent and the electronic nature of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₀H₉NOS), which is approximately 191.04 g/mol .

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of the bonds within the thiazole ring and the loss of small neutral molecules or radicals. Common fragmentation pathways for thiazole derivatives could include the loss of the methyl group, the phenyl group, or cleavage of the thiazole ring itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C=N Stretch: The stretching vibration of the C=N bond within the thiazole ring would be expected to appear in the region of 1600-1650 cm⁻¹.

C=C and C-H Stretches (Aromatic): The phenyl group would give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thiazole ring would likely be observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4.3.1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| O-H (stretch) | 3200 - 3600 (broad) |

| C-H (aromatic) | > 3000 |

| C=N (thiazole) | 1600 - 1650 |

| C=C (aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The phenyl ring and the thiazole ring constitute a conjugated system, which is expected to result in strong absorption bands.

In a typical UV-Vis spectrum of a compound like this compound, one would anticipate observing distinct absorption bands. The position and intensity of these bands are influenced by the solvent polarity, as well as the specific substituents on the thiazole and phenyl rings. The electronic transitions in such conjugated systems are sensitive to their chemical environment.

A hypothetical data table for the electronic absorption spectra of this compound, if determined experimentally, would resemble the following:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Assignment |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Dichloromethane | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | n → π* |

This table is for illustrative purposes only, as experimental data is not available in the cited sources.

The analysis of such data would allow for a detailed understanding of the electronic structure of the molecule. For example, a comparison of the spectra in solvents of differing polarities could reveal information about the nature of the excited state and the change in dipole moment upon excitation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C10H9NOS. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C10H9NOS:

Carbon (C): 62.80%

Hydrogen (H): 4.74%

Nitrogen (N): 7.32%

Oxygen (O): 8.36%

Sulfur (S): 16.77%

Experimental determination of the elemental composition is typically performed using a CHNS analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by detectors.

While specific experimental elemental analysis data for this compound is not available in the reviewed scientific literature, research articles on the synthesis of new organic compounds routinely report such data to validate their structures. For instance, studies on various substituted thiazole derivatives consistently include elemental analysis as a key characterization step. nih.gov

A typical presentation of elemental analysis results would be in a tabular format, comparing the calculated and found values.

Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 62.80 | Data not available |

| Hydrogen (H) | 4.74 | Data not available |

| Nitrogen (N) | 7.32 | Data not available |

| Sulfur (S) | 16.77 | Data not available |

This table is for illustrative purposes only, as experimental data is not available in the cited sources.

A close match between the theoretical and experimental percentages (typically within ±0.4%) is considered a confirmation of the proposed molecular formula. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Crystallographic Analysis and Solid State Characteristics of 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For thiazole (B1198619) derivatives, SC-XRD studies reveal key structural features.

Bond lengths within the thiazole moiety are consistent with its aromatic character and are comparable to those in other thiazole-containing structures. nih.govnih.gov The exocyclic C–S bond, connecting the thiazole ring to a substituent, can be shortened if it involves sp² hybridized carbon atoms. nih.gov The internal C–S–C bond angle within the thiazole ring is typically around 89°, a common feature for five-membered rings. nih.govresearchgate.net

The data obtained from SC-XRD is fundamental for understanding how individual molecules pack together to form a stable crystal lattice, which is often dictated by a combination of hydrogen bonds and other weaker intermolecular forces.

Table 1: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.8944 (14) |

| b (Å) | 4.1959 (5) |

| c (Å) | 27.107 (2) |

| β (°) | 96.084 (8) |

| Volume (ų) | 1910.7 (3) |

| Z | 4 |

Note: Data is representative and based on a related 1,3,4-thiadiazole (B1197879) derivative for illustrative purposes. nih.gov

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions and Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different non-covalent contacts that stabilize the crystal structure.

For thiazole derivatives, Hirshfeld analysis provides a detailed breakdown of all intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of these interactions. The most significant contributors to the crystal packing of many organic molecules, including thiazoles, are often H···H contacts, which can comprise over 30% of the total surface interactions. nih.gov

Other crucial interactions for thiazole scaffolds include those involving the heteroatoms. Contacts such as O···H/H···O, N···H/H···N, and S···H/H···S are prevalent and play a key role in directing the supramolecular assembly. researchgate.netnih.gov For example, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the primary interactions contributing to the crystal packing are H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov

The red spots on a Hirshfeld surface mapped with the dnorm property highlight close contacts, such as strong hydrogen bonds, which are shorter than the van der Waals radii sum. nih.gov This quantitative analysis is instrumental in crystal engineering, allowing for a rational design of crystal structures with desired properties by understanding and manipulating these subtle intermolecular forces. researchgate.net

Table 2: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Thiazole Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

| Other | 9.6 |

Note: Data is based on findings for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

Polymorphism and Co-crystallization Studies of Thiazole Scaffolds

Polymorphism is the ability of a compound to crystallize in two or more different crystal structures with the same chemical composition. youtube.com These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While once thought to be a way to avoid polymorphism, co-crystals—crystalline structures composed of two or more different neutral molecules—can also exhibit this phenomenon. rsc.org

The study of polymorphism in thiazole scaffolds is crucial, particularly for pharmaceutical development, as an unexpected change in polymorphic form can alter a drug's performance. The conformational flexibility of the molecule is often a source of polymorphism. rsc.org For thiazole derivatives, this can involve rotation around the single bonds connecting the thiazole ring to its substituents, such as a phenyl group.

Co-crystallization is another important strategy in crystal engineering. By combining a thiazole derivative with a suitable co-former molecule, it is possible to create novel solid forms with tailored properties. The selection of a co-former is typically guided by the potential for strong and reliable intermolecular interactions, such as hydrogen bonding between the thiazole derivative and the co-former. These studies are essential for discovering new solid forms of active pharmaceutical ingredients and other functional materials based on the thiazole framework.

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonds are among the most important directional interactions responsible for the formation of predictable supramolecular architectures in molecular crystals. In 2-Methyl-5-phenyl-1,3-thiazol-4-ol derivatives, the hydroxyl (-OH) group, the thiazole nitrogen atom, and any other suitable functional groups are key players in forming extensive hydrogen-bonding networks.

The nitrogen atom in the thiazole ring is a common hydrogen-bond acceptor. nih.govmdpi.com For instance, carbamate (B1207046) NH groups can form intermolecular hydrogen bonds with the thiazole nitrogen, leading to the formation of centrosymmetric dimers. mdpi.com Similarly, amino groups on the thiazole ring can act as hydrogen-bond donors, forming N—H···N or N—H···O hydrogen bonds that link molecules into chains or layers. researchgate.netnih.gov

In the case of the titular compound's scaffold, the hydroxyl group at the 4-position is a potent hydrogen-bond donor. It can form strong O-H···N or O-H···O hydrogen bonds, which often dominate the crystal packing. These interactions can link molecules into robust synthons, such as dimers forming R²₂(8) graph set motifs, or into infinite one-dimensional chains. osti.gov These primary networks can be further interconnected by weaker interactions, such as C–H···O, C–H···π, or π–π stacking interactions, to build complex two- or three-dimensional supramolecular frameworks. researchgate.netnih.gov The interplay of these varied interactions ultimately defines the final crystal structure and its associated properties.

Theoretical and Computational Chemistry Studies on 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. dergipark.org.tr By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and various spectroscopic properties. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, are employed to understand their fundamental characteristics. nih.govresearchgate.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Methyl-5-phenyl-1,3-thiazol-4-ol, this involves calculating bond lengths, bond angles, and dihedral angles. The planarity of the thiazole ring and the rotational freedom of the phenyl group are key aspects of its conformational landscape. researchgate.net

Studies on similar heterocyclic systems have shown that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately determine these geometric parameters. researchgate.net The optimization process reveals the most probable conformation in the ground state, which is crucial for understanding its reactivity and interactions with other molecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, the distribution of these orbitals is key; the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles. libretexts.org

Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Derivative

| Property | Value |

| HOMO Energy | -6.275 eV |

| LUMO Energy | -1.880 eV |

| HOMO-LUMO Gap (ΔE) | 4.395 eV |

Note: Data is representative of a related heterocyclic system as detailed in reference nih.gov.

DFT calculations are highly effective in predicting various spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental FT-IR spectrum. scielo.org.za For example, the characteristic stretching vibrations of C=C bonds in the phenyl ring, C-H stretching, and vibrations of the thiazole ring can be predicted. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov The calculated HOMO-LUMO gap is directly related to the main electronic transition. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical values are often in good agreement with experimental data, aiding in the correct assignment of proton and carbon signals in the molecule's structure. researchgate.net

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for Related Structures

| Spectroscopic Technique | Predicted Value Range | Experimental Value Range |

| IR (cm-1) | ||

| Aromatic C-H Stretch | 3128-3070 cm-1 | 3057-3008 cm-1 scielo.org.za |

| C=C Stretch (Aromatic) | 1650-1430 cm-1 | 1637-1439 cm-1 scielo.org.za |

| 13C NMR (ppm) | ||

| Thiazole Ring Carbons | ~144-160 ppm | ~148-165 ppm scielo.org.za |

| UV-Vis (nm) | ~250-350 nm researchgate.net | Varies based on solvent |

Note: Data is compiled from studies on various thiazole and heterocyclic compounds and serves as a representative example.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While specific MD simulation studies on this compound are not widely documented in the available literature, this computational technique is invaluable for understanding the dynamic nature of molecules. MD simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility that is not apparent from static models. For this compound, MD could elucidate the rotational dynamics of the phenyl ring relative to the thiazole core and the flexibility of the hydroxyl group, which are crucial for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole analogues, QSAR models are developed to predict their efficacy as, for example, antimicrobial agents or enzyme inhibitors. nih.govfrontiersin.org

These models use various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to build a predictive equation. researchgate.net For instance, a QSAR study on thiazole derivatives might reveal that increased lipophilicity and the presence of specific substituents on the phenyl ring enhance biological activity. nih.govnih.gov Such models are crucial for rationally designing new, more potent analogues by predicting their activity before synthesis. frontiersin.org

Molecular Docking Studies for Elucidating Ligand-Target Interactions in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery. For this compound and its analogues, docking studies can identify key interactions within the active site of a biological target.

These studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. For example, the hydroxyl group of the title compound could act as a hydrogen bond donor or acceptor, while the phenyl ring might engage in hydrophobic interactions within a binding pocket. nih.gov Such insights are essential for understanding the mechanism of action and for optimizing the structure of the molecule to improve its binding affinity and selectivity. nih.gov

Computational Exploration of Tautomeric Forms and Equilibria

Computational chemistry provides a powerful lens for investigating the tautomeric landscapes of heterocyclic compounds like this compound. Tautomers are isomers of a compound that readily interconvert, most often through the migration of a proton. In the case of this compound, several potential tautomeric forms can exist, and understanding their relative stabilities and the equilibria between them is crucial for predicting the compound's chemical behavior and properties.

Theoretical studies, typically employing methods like Density Functional Theory (DFT), are instrumental in this exploration. These computational approaches can calculate the relative energies of different tautomers, providing insights into which forms are most likely to predominate under various conditions. Factors such as the solvent environment can significantly influence tautomeric equilibria, and computational models can account for these effects.

For the broader class of thiazole derivatives, computational studies have revealed the subtle interplay of electronic and steric factors that govern tautomeric preferences. For instance, research on related 4-aminothiazolin-2-ones has utilized DFT calculations to establish the predominance of specific tautomeric forms in different phases. nih.gov Similarly, theoretical investigations into other heterocyclic systems like pyrazolin-5-ones and indazol-4-ones have successfully used computational methods to determine the most stable tautomers, with results often showing strong agreement with experimental data. researchgate.netnih.gov

A typical computational analysis would involve the following steps:

Identification of Potential Tautomers: Drawing all chemically reasonable tautomeric structures of this compound.

Geometry Optimization: Using a selected level of theory (e.g., a specific DFT functional and basis set), the three-dimensional structure of each tautomer is optimized to find its lowest energy conformation.

Energy Calculations: The electronic energy of each optimized tautomer is calculated. These energies are then used to determine the relative stabilities.

Solvent Effects: To simulate more realistic conditions, calculations can be repeated using a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for the influence of a solvent.

Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as the Gibbs free energy of each tautomer can be determined, allowing for the calculation of equilibrium constants and population percentages.

The results of such a study would typically be presented in a data table, illustrating the relative energies and expected populations of each tautomer in the gas phase and in various solvents.

Table 1: Hypothetical Computational Data for Tautomeric Forms of this compound

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water | Population (%) - Gas Phase | Population (%) - Water |

| 4-ol (Enol) | Image of 4-ol tautomer | 0.00 | 0.00 | 95.0 | 90.0 |

| 4-one (Keto) | Image of 4-one tautomer | 2.50 | 1.50 | 4.5 | 9.5 |

| Thione | Image of Thione tautomer | 5.00 | 4.00 | 0.5 | 0.5 |

This type of computational exploration is invaluable for understanding the fundamental chemical nature of this compound, providing a basis for interpreting experimental data and predicting its reactivity.

Structure Activity Relationship Sar Investigations of 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol Analogues

Systematic Modification of Substituents on the Thiazole (B1198619) and Phenyl Rings and their Impact on Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. Research indicates that the introduction of different functional groups can significantly modulate the pharmacological effects, including antimicrobial and anticancer activities.

For instance, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole ring was found to be beneficial for antibacterial activity against strains like MRSA and VISA. nih.gov Similarly, modifications on the phenyl ring attached to the thiazole core play a crucial role. Structure-activity relationship analyses have shown that the presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on the phenyl ring can be advantageous for activity. nih.gov

In one study evaluating thiazolyl-pyrazole derivatives against the human liver carcinoma cell line (HepG-2), the substitution pattern on the phenyl ring was critical. The derivative with two methyl groups at positions 3 and 5 of the phenyl ring exhibited greater anticancer activity than analogs with an unsubstituted phenyl ring, suggesting that steric and electronic properties of the substituents are key determinants of potency. nih.gov Another study highlighted that for certain thiazole-bearing compounds, a para-halogen-substituted phenyl group attached to the thiazole ring is important for anticonvulsant activity. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Antiproliferative Activity of Thiazolyl-Pyrazole Derivatives against HepG-2 Cells This table is based on data for illustrative thiazole derivatives and not the specific parent compound.

| Compound Analogue | Phenyl Ring Substituent (Ar) | IC₅₀ (µg/mL) |

|---|---|---|

| Analogue 1 | Unsubstituted | > 50 |

| Analogue 2 | 3,5-dimethylphenyl | 3.90 ± 0.41 |

| Doxorubicin (B1662922) (Reference) | N/A | 3.07 ± 0.27 |

Data sourced from Sayed et al. as cited in reference nih.gov.

Influence of Positional Isomerism (e.g., Methyl and Phenyl Groups) on Biological Activity

The specific arrangement of substituents on the thiazole ring, known as positional isomerism, has a profound impact on biological activity. Swapping the positions of key groups, such as the methyl and phenyl moieties in the 2- and 5-positions of the thiazole core, can lead to significant changes in efficacy and target selectivity.

A study on thiazole-(5-aryl)oxadiazole hybrids as alkaline phosphatase inhibitors provides insight into the importance of substituent placement. nih.gov In one series of compounds bearing an N-(1,3-thiazol-2-yl) propanamide moiety, a para-methyl group on the aryl portion resulted in strong inhibitory activity (IC₅₀ = 1.878 ± 0.07 µM). However, when the methyl group was moved to the thiazole ring itself, creating an N-(5-methyl-1,3-thiazol-2-yl) entity, the structure-activity relationship shifted. nih.gov In this new series, the most potent compound was one bearing a polar 4-amino group on the aryl ring (IC₅₀ = 0.211 ± 0.019 µM). nih.gov This demonstrates that the optimal substitution on the phenyl ring is dependent on the substitution pattern of the thiazole ring itself, highlighting the intricate nature of positional isomerism on biological function. nih.gov

Table 2: Influence of Methyl Group Position on Alkaline Phosphatase Inhibition (IC₅₀ in µM)

| Thiazole Core | Aryl Substituent | IC₅₀ (µM) |

|---|---|---|

| N-(1,3-thiazol-2-yl) | 4-methylphenyl | 1.878 ± 0.07 |

| N-(1,3-thiazol-2-yl) | 4-aminophenyl | 8.731 ± 0.664 |

| N-(5-methyl-1,3-thiazol-2-yl) | 4-methylphenyl | 0.941 ± 0.081 |

| N-(5-methyl-1,3-thiazol-2-yl) | 4-aminophenyl | 0.211 ± 0.019 |

Data sourced from reference nih.gov.

Pharmacophore Elucidation for Thiazol-4-ol (B3271258) Derived Active Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For thiazole-based compounds, these models are crucial for designing new derivatives with enhanced potency and selectivity.

Through 3-D pharmacophore searches, substituted 3,4-diphenyl-1,3-thiazoles were identified as a novel class of potent monoamine transporter inhibitors. nih.gov A pharmacophore model derived from the known inhibitor mazindol was used to screen for new chemical scaffolds. nih.gov The resulting model typically consists of key features such as hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and aromatic centers. The thiazole ring itself often serves as a central scaffold, with the nitrogen and sulfur atoms capable of forming hydrogen bonds or other interactions with amino acid residues in a target's active site. nih.gov The phenyl groups contribute to hydrophobic interactions, which are critical for anchoring the ligand within the binding pocket. The most potent compound identified through this pharmacophore-based approach exhibited high affinity for the dopamine (B1211576) transporter, with a Ki value of 24 nM. nih.gov

Mechanistic Studies of In Vitro Biological Activities

Thiazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways. The thiazole scaffold is present in drugs designed as selective protein kinase inhibitors. nih.gov

In one study, novel thiazole-oxadiazole hybrids were synthesized and evaluated as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). nih.gov The most potent compound demonstrated an IC₅₀ value of 0.211 ± 0.019 µM, significantly more active than the standard inhibitor KH₂PO₄ (IC₅₀ = 5.242 ± 0.473 µM). nih.gov Molecular docking studies suggested that the thiazole nitrogen and the oxygen of the oxadiazole ring were key interaction points within the enzyme's active site. nih.gov

Furthermore, other research has led to the discovery of highly potent and selective inhibitors of TGF-β type I receptor kinase (ALK5), a key player in cell growth and differentiation. acs.org An optimized compound from this class, EW-7197, which contains a complex imidazole-based core but shares heterocyclic principles, showed an IC₅₀ of 25 nM against ALK5 and demonstrated oral bioavailability. acs.org

The antiproliferative and immunomodulatory activities of thiazole-based compounds have been confirmed in numerous cell-based assays.

Antiproliferative Activity: A series of 2-(substituted)amino-1,3-thiazole derivatives were tested for their effect on the viability of the Leukemia HL-60 cell line. nih.gov One compound, in particular, showed an IC₅₀ value of 1.3 ± 0.29 µM, which was more potent than the reference drug doxorubicin (IC₅₀ = 3.01 ± 0.07 µM). nih.gov Further analysis revealed this compound induced cell cycle arrest in the G2/M phase and activated caspase-3, indicating an apoptosis-mediated mechanism of action. nih.gov Similarly, various 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have demonstrated significant antiproliferative activity against human cancer cell lines, with some compounds showing lower ID₅₀ values than the reference drug cisplatin. nih.gov

Immunomodulatory Potential: Benzothiazole analogs have been evaluated for their immunomodulatory activities on peripheral blood mononuclear cells (PBMCs). Several compounds showed potent inhibitory activity on PHA-activated PBMCs, with IC₅₀ values ranging from 3.7 to 11.9 µM. nih.gov Some compounds selectively inhibited the production of the Th1 cytokine IL-2, while others suppressed the Th2 cytokine IL-4, suggesting they can modulate different arms of the immune response. nih.gov Certain derivatives also significantly suppressed the production of reactive oxygen species (ROS) in phagocytes and nitric oxide in murine macrophages, indicating anti-inflammatory properties. nih.gov

Table 3: Antiproliferative Activity of a 2-amino-1,3-thiazole Analogue

| Compound/Drug | Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Thiazole Analogue 77b | Leukemia HL-60 | 1.3 ± 0.29 |

| Doxorubicin (Reference) | Leukemia HL-60 | 3.01 ± 0.07 |

Data sourced from Bakare et al. as cited in reference nih.gov.

The ability of thiazole derivatives to bind with high affinity to specific receptors is a key aspect of their mechanism of action for various applications. As mentioned, a 3-D pharmacophore-based search identified substituted thiazoles as potent monoamine transporter inhibitors. nih.gov The most active compound demonstrated a binding affinity (Ki) of 24 nM for the dopamine transporter (DAT) and an inhibition of dopamine reuptake (Ki) of 23 nM, indicating a strong and specific interaction with this receptor protein. nih.gov Such studies are essential for understanding the molecular targets of these compounds and for optimizing their selectivity to reduce off-target effects.

Correlation between Molecular Descriptors and In Vitro Biological Profiles

The exploration of the quantitative structure-activity relationship (QSAR) for analogues of 2-Methyl-5-phenyl-1,3-thiazol-4-ol is a critical step in deciphering the specific molecular features that govern their in vitro biological activities. Through the development of mathematical models, QSAR studies aim to establish a correlation between the physicochemical properties of the compounds, represented by molecular descriptors, and their observed biological effects. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Research on related thiazole series has demonstrated that various molecular descriptors play a significant role in their biological profiles. For instance, in studies of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, it was observed that the nature of the substituent on the thioacetamide (B46855) moiety significantly influenced the anticancer activity. tandfonline.com Similarly, investigations into other 2-aryl-thiazole derivatives have highlighted the importance of electronic effects of substituents on the phenyl ring for their activity. nih.govnih.gov

For a hypothetical series of this compound analogues, where modifications are introduced at various positions of the phenyl ring, a QSAR study would typically involve the calculation of a wide array of molecular descriptors. These descriptors are then correlated with a measured in vitro biological response, such as the half-maximal inhibitory concentration (IC50) against a specific cancer cell line or the minimum inhibitory concentration (MIC) against a microbial strain.

Key molecular descriptors that are often considered in such analyses include:

Electronic Descriptors: These parameters, such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. The distribution of electron density can be crucial for the interaction of the molecule with its biological target. nih.govnih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity. This property influences the ability of the compound to cross cell membranes and reach its site of action.

Steric Descriptors: Parameters like molar refractivity (MR) and Taft steric parameters provide information about the size and shape of the substituents. Steric hindrance can either prevent or enhance the binding of a molecule to its target.

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule. Indices such as the Kier's shape index and molecular connectivity indices have been shown to be important for the antimicrobial activity of some thiazole derivatives. nih.gov

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity and electronic properties of the molecules.

A hypothetical QSAR study on a series of this compound analogues with varying substituents on the phenyl ring might reveal that a combination of these descriptors can effectively predict their in vitro anticancer activity. For example, a model could indicate that electron-withdrawing groups at the para-position of the phenyl ring, combined with a moderate level of hydrophobicity, are favorable for enhanced cytotoxicity against a particular cancer cell line.

The following interactive data table illustrates a hypothetical correlation between selected molecular descriptors and the in vitro anticancer activity (IC50) for a series of this compound analogues.

| Compound ID | Substituent (R) on Phenyl Ring | IC50 (µM) | Log P | Molar Refractivity (MR) | Hammett Constant (σ) |

| 1 | H | 15.5 | 2.8 | 60.2 | 0.00 |

| 2 | 4-Cl | 8.2 | 3.5 | 65.2 | 0.23 |

| 3 | 4-CH3 | 12.1 | 3.3 | 64.8 | -0.17 |

| 4 | 4-OCH3 | 10.5 | 2.7 | 66.0 | -0.27 |

| 5 | 4-NO2 | 5.8 | 2.6 | 66.8 | 0.78 |

| 6 | 3-Cl | 9.5 | 3.4 | 65.2 | 0.37 |

| 7 | 3-CH3 | 14.2 | 3.2 | 64.8 | -0.07 |

| 8 | 2-Cl | 18.1 | 3.3 | 65.2 | 0.23 |

From this hypothetical data, a QSAR model could be developed. A multiple linear regression analysis might yield an equation such as:

pIC50 = -0.5 * Log P + 0.1 * MR + 1.2 * σ + C

This equation would suggest that lower hydrophobicity (Log P), larger molar refractivity (MR), and strong electron-withdrawing character (positive σ) are correlated with higher anticancer activity (lower IC50, hence higher pIC50). Such models are invaluable for guiding the synthesis of new, more potent analogues by predicting their activity before they are created, thereby streamlining the drug discovery process. frontiersin.org

Advanced Methodologies and Future Research Directions in 2 Methyl 5 Phenyl 1,3 Thiazol 4 Ol Research

Chemoinformatic Approaches for Rational Design and Library Virtual Screening

The integration of computational tools has revolutionized the process of drug discovery and materials science. For 2-Methyl-5-phenyl-1,3-thiazol-4-ol, chemoinformatic approaches offer a powerful strategy for the rational design of new analogues with enhanced properties. By employing molecular modeling and virtual screening techniques, researchers can predict the biological activity and physicochemical properties of a vast number of virtual compounds before their actual synthesis.

A key aspect of this approach is the use of molecular docking studies to understand the potential interactions of this compound derivatives with biological targets. For instance, docking studies have been used to predict the binding modes of thiazole (B1198619) derivatives with enzymes like VEGFR-2, a key target in cancer therapy. nih.gov This allows for the design of molecules with improved binding affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can help in the early identification of compounds with favorable pharmacokinetic profiles and reduced toxicity, thereby streamlining the drug development process. nih.gov

Virtual screening of large compound libraries is another crucial application of chemoinformatics. By building a virtual library of analogues based on the this compound scaffold, researchers can computationally screen for molecules with desired properties. This approach has been successfully applied to identify dual inhibitors of enzymes involved in inflammatory processes. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Integration of Automated Synthesis and High-Throughput Screening for Novel Analogues

The combination of automated synthesis and high-throughput screening (HTS) has become a cornerstone of modern chemical research, enabling the rapid generation and evaluation of large numbers of compounds. This integrated approach is particularly well-suited for exploring the chemical space around the this compound scaffold to discover novel analogues with enhanced biological activities.

Automated synthesis platforms can be programmed to perform a series of chemical reactions in a parallel and efficient manner, allowing for the creation of diverse libraries of this compound derivatives. These platforms can handle small-scale reactions, which is ideal for generating a wide range of compounds for initial screening. The use of robotic systems for liquid handling and reaction workup ensures high precision and reproducibility. youtube.com

Once a library of analogues has been synthesized, HTS is employed to rapidly assess their biological activity. youtube.com This involves testing the compounds against specific biological targets in a miniaturized and automated format, allowing for the screening of thousands of compounds in a short period. youtube.com For example, HTS assays can be developed to measure the inhibitory activity of this compound analogues against a particular enzyme or their ability to modulate a specific cellular pathway. youtube.comnih.gov The data generated from HTS can then be used to identify "hits" – compounds that exhibit the desired activity. nih.gov These hits can then be further optimized through subsequent rounds of synthesis and testing. nih.gov

AstraZeneca's advanced compound management and HTS facility is a prime example of this integrated approach, with the capacity to test over a million compounds per day. youtube.com This level of automation and throughput significantly accelerates the early stages of drug discovery. youtube.com

Application of Green Chemistry Principles to Optimize Synthetic Pathways and Reduce Environmental Impact

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. bepls.combohrium.com For the synthesis of this compound and its derivatives, the application of these principles can lead to significant improvements in terms of efficiency, safety, and environmental impact. bepls.comnih.gov

Key areas of focus in the green synthesis of thiazoles include the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents (DESs). bepls.commdpi.com For example, studies have shown the successful synthesis of thiazolo[5,4-d]thiazoles in an eco-friendly L-proline–ethylene (B1197577) glycol mixture. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. bepls.combohrium.com

Multi-component Reactions: Designing one-pot, multi-component reactions allows for the synthesis of complex molecules from simple starting materials in a single step, reducing the number of purification steps and the amount of waste generated. bepls.com

By adopting these green chemistry approaches, the synthesis of this compound can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

| Green Chemistry Approach | Benefit | Example |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Synthesis in a mixture of L-proline and ethylene glycol. mdpi.com |

| Microwave/Ultrasonic Irradiation | Shorter reaction times and higher yields. bepls.combohrium.com | Catalyst-free multicomponent domino reaction under microwave conditions. bepls.com |

| Reusable Catalysts | Minimized waste and improved efficiency. bepls.commdpi.com | Silica supported tungstosilisic acid in the synthesis of Hantzsch thiazole derivatives. bepls.com |

| Multi-component Reactions | Increased efficiency and reduced waste. bepls.com | One-pot synthesis of trisubstituted thiazoles. bepls.com |

Emerging Applications of the Thiazol-4-ol (B3271258) Scaffold in Chemical Biology and Materials Science

The versatile nature of the thiazole scaffold, the core structure of this compound, has led to its exploration in a variety of fields beyond traditional medicinal chemistry. mdpi.comchemscene.com Emerging applications in chemical biology and materials science are highlighting the potential of this heterocyclic system in developing new tools and functional materials.

In chemical biology , the thiazole scaffold serves as a valuable building block for designing chemical probes to study biological processes. chemscene.com Its ability to interact with various biological targets makes it an attractive moiety for developing fluorescent labels, affinity probes, and inhibitors for studying enzyme function and cellular signaling pathways. The development of novel heteroaromatic systems based on the thiazole ring, such as 2H-thiazolo[4,5-d] bepls.commdpi.commdpi.comtriazole, is expanding the toolbox for medicinal chemists and promoting scaffold hopping strategies. rsc.org

In materials science , the electronic and photophysical properties of thiazole-containing compounds are being harnessed for the development of organic electronics. For instance, thiazolo[5,4-d]thiazoles have shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com The rigid and planar structure of the fused thiazole rings, combined with their extended π-conjugated system, contributes to their desirable electronic properties. mdpi.com Furthermore, the ability to tune these properties by modifying the substituents on the thiazole ring opens up possibilities for designing materials with specific optical and electronic characteristics for various applications. mdpi.com

The exploration of the thiazol-4-ol scaffold in these emerging areas is expected to uncover new functionalities and applications, further solidifying its importance in the broader scientific community.

Q & A

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer: Common impurities include unreacted precursors (e.g., thiourea derivatives) and oxidation by-products (e.g., sulfoxides). LC-MS with electrospray ionization (ESI) detects low-abundance impurities. Preparative HPLC isolates these species for NMR characterization. Adjusting reaction pH (to 6–7) minimizes oxidation during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.